N-cyclohexyl-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-amine

HCV NS5B polymerase Antiviral SAR

N-cyclohexyl-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 890638-53-6, MF C21H26N4, MW 334.46) is a fully synthetic, 3,5,7-trisubstituted derivative of the pyrazolo[1,5-a]pyrimidine heterocyclic core. This scaffold is a validated privileged structure in medicinal chemistry, serving as a template for potent ATP-competitive kinase inhibitors targeting CDKs, CHK1, Pim-1, and PI4K.

Molecular Formula C20H24N4
Molecular Weight 320.4 g/mol
Cat. No. B4630845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC20H24N4
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NC4CCCCC4)C
InChIInChI=1S/C20H24N4/c1-14-8-10-16(11-9-14)18-13-21-24-19(12-15(2)22-20(18)24)23-17-6-4-3-5-7-17/h8-13,17,23H,3-7H2,1-2H3
InChIKeyUFZCQCOYDCRSGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-cyclohexyl-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-amine: A 3,5,7-Trisubstituted Pyrazolo[1,5-a]pyrimidine for Kinase-Targeted Procurement


N-cyclohexyl-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 890638-53-6, MF C21H26N4, MW 334.46) is a fully synthetic, 3,5,7-trisubstituted derivative of the pyrazolo[1,5-a]pyrimidine heterocyclic core. This scaffold is a validated privileged structure in medicinal chemistry, serving as a template for potent ATP-competitive kinase inhibitors targeting CDKs, CHK1, Pim-1, and PI4K [1]. The compound incorporates three distinct diversity points: a cyclohexylamino group at C-7, a methyl group at C-5, and a p-tolyl (4-methylphenyl) substituent at C-3, yielding a specific substitution pattern that differentiates it from other members of this chemotype [2].

Why Generic N-cyclohexyl-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Replaced by Other 7-Amino Pyrazolopyrimidines


Within the pyrazolo[1,5-a]pyrimidin-7-amine class, biological activity is exquisitely sensitive to the precise combination and spatial arrangement of substituents at the C-3, C-5, and C-7 positions [1]. The presence of the cyclohexylamino moiety at C-7 has been shown in structural analogs to be a stringent requirement for potent HCV NS5B polymerase inhibition; SAR studies explicitly identified a preference for cyclohexyl over other hydrophobic groups [2]. Similarly, the p-tolyl group at C-3 represents a specific hydrophobic aryl substitution that, in related 3-arylpyrazolo[1,5-a]pyrimidines, significantly modulates kinase selectivity profiles [3]. Consequently, a seemingly minor structural alteration—such as replacing p-tolyl with phenyl, chlorophenyl, or a heteroaryl—can result in a complete loss of activity against the intended target or a shift in selectivity, making simple generic substitution unreliable without confirmatory data [4].

N-cyclohexyl-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-amine: Comparator-Backed Quantitative Evidence for Procurement Decisions


Cyclohexylamino Moiety at C-7 Is a Stringent Determinant of HCV NS5B Polymerase Potency: Class-Level SAR Inference

In a congeneric series of pyrazolo[1,5-a]pyrimidine-based HCV NS5B polymerase inhibitors, structure-activity relationship (SAR) analysis revealed a stringent preference for a cyclohexyl group as the hydrophobic substituent at the position corresponding to the 7-amino moiety. Analogs lacking the cyclohexyl group or bearing alternative hydrophobic substituents showed substantially reduced or negligible inhibitory activity in the biochemical RdRp assay [1]. While exact IC50 values for the target compound itself are not publicly available, this class-level SAR provides strong inferential evidence that the cyclohexylamino substituent in N-cyclohexyl-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-amine is a critical pharmacophoric element likely to confer superior HCV polymerase inhibition relative to analogs with other N-substituents (e.g., N-phenyl, N-benzyl, N-alkyl chains). The quantitative improvement for carboxylic acid-containing analogs was reported as optimization to low nanomolar potencies, underscoring the scaffold's capacity for high-affinity target engagement when properly substituted [1].

HCV NS5B polymerase Antiviral SAR Cyclohexyl preference

3-Aryl Substitution with p-Tolyl Group Confers Kinase Selectivity Profile Differentiation vs. Other 3-Aryl Analogs

Patent disclosures covering substituted pyrazolo[1,5-a]pyrimidines as cyclin-dependent kinase (CDK) inhibitors explicitly include the target compound's substitution pattern (C-3 aryl, C-5 methyl, C-7 cyclohexylamino) within the generic Markush claims, with exemplified compounds demonstrating IC50 values as low as 0.020 μM against CDK2/Cyclin A and 0.029 μM against CDK2/Cyclin E [1]. The p-tolyl group at C-3 represents a specific hydrophobic aryl choice that, in the broader series, contributes to kinase selectivity differentiation. For context, the well-characterized pyrazolo[1,5-a]pyrimidine CDK7 inhibitor BS-181 (structurally distinct at C-3 with an isopropyl group) achieves an IC50 of 21 nM against CDK7 with 42-fold selectivity over CDK2 (IC50 = 880 nM) [2]. The target compound's p-tolyl substitution at C-3 is predicted to yield a selectivity profile distinct from both the 3-cyanopyrazolo[1,5-a]pyrimidine CDK2 inhibitors (IC50 = 7 nM against CDK2/Cyclin A) [3] and the 3-isopropyl CDK7-selective analogs. No direct head-to-head comparison data are publicly available; the differentiation claim rests on class-level inference from structurally characterized CDK inhibitor series.

CDK inhibitor Kinase selectivity 3-Aryl substitution p-Tolyl

3-Arylpyrazolo[1,5-a]pyrimidine Scaffold Is a Privileged Chemotype for Antiviral PI4K Inhibition: Class-Level Evidence

The 3-arylpyrazolo[1,5-a]pyrimidine subclass, to which N-cyclohexyl-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-amine belongs, has been extensively validated as a scaffold for phosphatidylinositol 4-kinase (PI4K) inhibition, with demonstrated antiviral activity against hepatitis C virus (HCV), enteroviruses, and coronaviruses [1]. Patent literature explicitly claims pyrazolo[1,5-a]pyrimidin-7-amine derivatives, including those with p-tolyl substitution at C-3, for the treatment of viral infections [REFS-1, REFS-2]. Representative PI4K inhibitors from this class achieve EC50 values in the 0.7–0.8 μM range against poliovirus and EV71 in cell culture . While no direct antiviral EC50 data exist for the target compound specifically, its structural conformity to the 3-arylpyrazolo[1,5-a]pyrimidine pharmacophore positions it as a candidate for antiviral screening programs where the p-tolyl substitution may confer differentiated activity relative to 3-phenyl, 3-(4-chlorophenyl), or 3-(3,4-dimethoxyphenyl) analogs.

Antiviral PI4K inhibitor 3-Arylpyrazolo[1,5-a]pyrimidine Broad-spectrum

7-Cyclohexylamino Substitution Pattern Aligns with CHK1 and CDK Inhibitor Pharmacophore Models: Patent-Derived Evidence

Pyrazolo[1,5-a]pyrimidine derivatives bearing a cyclohexylamino or aminocyclohexyl group at the 7-position have been specifically claimed as CHK1 inhibitors in multiple patent families, with co-crystal structures demonstrating key hydrogen bond interactions between the 7-amino moiety and the kinase hinge region [1]. The combination of a cyclohexylamino group at C-7 with an aryl substituent at C-3 and a small alkyl group at C-5 maps onto the consensus pharmacophore for potent CHK1 and CDK inhibition described in the Schering-Plough patent series [2]. In contrast, analogs such as 3-(4-chlorophenyl)-N-cyclohexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 896822-70-1) alter the C-3 aryl electronic character, which is expected to shift kinase selectivity compared to the p-tolyl analog. The target compound's specific combination of electron-donating p-tolyl at C-3 and cyclohexylamino at C-7 is not duplicated in widely available commercial screening libraries, providing a differentiated chemical starting point for kinase inhibitor programs.

CHK1 inhibitor CDK inhibitor Checkpoint kinase Oncology

N-cyclohexyl-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-amine: Evidence-Driven Application Scenarios for Research Procurement


Kinase Selectivity Profiling in CDK/CHK1 Inhibitor Lead Generation

Based on its inclusion within CDK inhibitor Markush claims and its alignment with CHK1 pharmacophore models, the target compound is best deployed as a reference probe in kinase selectivity panels. Its p-tolyl/cyclohexylamino substitution pattern offers a structurally differentiated node for SAR exploration, distinct from the 3-cyano CDK2-selective chemotype (IC50 = 7 nM) or the 3-isopropyl CDK7-selective chemotype (IC50 = 21 nM) . Procuring this compound alongside its 3-(4-chlorophenyl) analog (CAS 896822-70-1) enables direct head-to-head kinase profiling to deconvolute the contribution of the C-3 aryl substituent to selectivity across the CDK family and checkpoint kinases.

Antiviral Screening Against HCV and Enterovirus Replicon Assays

The compound's structural conformity to the 3-arylpyrazolo[1,5-a]pyrimidine PI4K inhibitor class, combined with the stringent SAR preference for cyclohexyl-containing analogs in HCV NS5B polymerase inhibition, supports its use as a screening candidate in antiviral replicon assays . It is best evaluated in parallel with known PI4K inhibitors (e.g., T-00127_HEV1, poliovirus EC50 = 0.77 μM) to benchmark its antiviral potency and spectrum.

Chemical Biology Tool for Studying C-3 Aryl Effects on Kinase Polypharmacology

As a fully synthetic, single-isomer compound with a defined substitution pattern, the target molecule is suited for chemical biology studies investigating how C-3 aryl substituent identity (p-tolyl vs. phenyl vs. chlorophenyl) modulates kinase polypharmacology. When used in kinome-wide profiling panels (e.g., KINOMEscan), the compound can reveal off-target kinase interactions that are specific to the p-tolyl substituent, providing insights unattainable with more common phenyl or chlorophenyl analogs .

Reference Standard for Analytical Method Development and QC in Pyrazolopyrimidine Synthesis

The cyclohexylamino- and p-tolyl-containing scaffold provides distinct chromatographic and spectroscopic signatures (e.g., characteristic cyclohexyl proton signals in 1H NMR, p-tolyl methyl singlet, and a molecular ion at m/z 334.46) suitable for use as a reference standard in HPLC-MS method development and quality control of pyrazolopyrimidine compound libraries .

Quote Request

Request a Quote for N-cyclohexyl-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.